4-Bromothiophene-3-sulfinic acid
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Overview
Description
4-Bromothiophene-3-sulfinic acid is a chemical compound with the molecular formula C4H3BrO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of both bromine and sulfinic acid groups on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiophene-3-sulfinic acid typically involves the bromination of thiophene derivatives followed by sulfoxidation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to sulfoxidation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinic acid group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems for bromination and sulfoxidation helps in maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Boronic acids, palladium catalysts.
Major Products:
Oxidation: 4-Bromothiophene-3-sulfonic acid.
Reduction: Thiophene-3-sulfinic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromothiophene-3-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromothiophene-3-sulfinic acid depends on its application. In chemical reactions, the bromine and sulfinic acid groups act as reactive sites for various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 4-Bromothiophene-2-sulfinic acid
- 3-Bromothiophene-2-sulfinic acid
- 4-Chlorothiophene-3-sulfinic acid
Comparison: 4-Bromothiophene-3-sulfinic acid is unique due to the specific positioning of the bromine and sulfinic acid groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-bromothiophene-3-sulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2S2/c5-3-1-8-2-4(3)9(6)7/h1-2H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELNKUGCWRJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)S(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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